molecular formula C12H10BrNO2S B2766491 Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate CAS No. 1000409-69-7

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Cat. No. B2766491
M. Wt: 312.18
InChI Key: XUOIWXINVKOLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” consists of a thiophene ring substituted with an amino group, a bromo group, a phenyl group, and a carboxylate group .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Electronics

Thiophene-mediated molecules have shown promising developments towards new technologies in electronics . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Agrochemical Field

Thiophene-derived small organic molecules have shown a wide variety of applications including the agrochemical field .

Pharmaceutical Field

In the pharmaceutical field, thiophene-derived small organic molecules have shown a wide variety of applications .

Synthesis of New Compounds

The bromo functionality at position 4 of the thiophene ring is a useful handle for halogen exchange or coupling chemistry . This allows for the synthesis of new compounds .

properties

IUPAC Name

methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOIWXINVKOLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-amino-5-phenylthiophene-2-carboxylate (2.33 g, 10 mmol) and phenyltrimethylammonium tribromide (9.4 g, 25 mmol) in dichloromethane (25 mL) and methanol (25 mL) was added calcium carbonate (4.03 g, 40 mmol) and the mixture stirred overnight. The solid was filtered off and the filtrate concentrated. The residue was purified by flash chromatography on silica gel using 1:10 ethyl acetate/hexanes to give 2.75 g of the title compound. 1H NMR (DMSO-d6) δ 7.62-7.65 (m, 2H), 7.47-7.51 (m, 3H), 3.80 (s, 3H).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two

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